molecular formula C12H25N3O B1527889 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine CAS No. 1088710-28-4

2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine

Cat. No.: B1527889
CAS No.: 1088710-28-4
M. Wt: 227.35 g/mol
InChI Key: ALTPGGUBKWRYOA-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine (PMPM) is a synthetic organic compound with a molecular formula of C9H19N3O. PMPM is an amorphous, white, odorless powder. It is soluble in water and most organic solvents. PMPM has a variety of applications in scientific research, including as a biochemical reagent, a laboratory tool, and as a pharmaceutical intermediate.

Scientific Research Applications

2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine is used in a variety of scientific research applications. It is commonly used as a biochemical reagent, as a laboratory tool, and as a pharmaceutical intermediate. This compound can be used to study the effects of drugs on the body and to develop new drugs. Additionally, this compound can be used to study the effects of various chemicals on the body and to develop new chemicals.

Mechanism of Action

2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine binds to a variety of biological targets, including enzymes, receptors, and transporters. This compound can bind to these targets in a variety of ways, including covalent binding, non-covalent binding, and electrostatic interactions. This compound can also bind to these targets in a reversible or irreversible manner.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. This compound can inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. This compound can also bind to and activate receptors, such as G-protein coupled receptors and ion channels. Additionally, this compound can modulate the activity of transporters, such as the sodium-potassium ATPase.

Advantages and Limitations for Lab Experiments

2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine has a number of advantages and limitations when used in laboratory experiments. This compound is relatively stable and can be stored for long periods of time without significant degradation. Additionally, this compound is relatively easy to synthesize and is readily available. However, this compound is not very soluble in water and can be difficult to dissolve in organic solvents. Additionally, this compound can be toxic to cells and should be used with caution in laboratory experiments.

Future Directions

The potential future directions for 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine are numerous. This compound could be used to develop new drugs or chemicals that can bind to and activate or inhibit various biological targets. Additionally, this compound could be used to further study the mechanisms of action of existing drugs or chemicals. This compound could also be used to develop new methods for synthesizing drugs or chemicals. Finally, this compound could be used to study the effects of drugs or chemicals on the body at a cellular or molecular level.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-4-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-11(2)15-7-8-16-12(10-15)9-14-5-3-13-4-6-14/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTPGGUBKWRYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOC(C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088710-28-4
Record name 2-(piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine
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2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine
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2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine
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2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine
Reactant of Route 6
2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine

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